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Cat. No.: B1233070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Pruvanserin (also known as EMD-281,014 and LY-2,422,347) is a potent and selective

antagonist of the serotonin 5-HT2A receptor.[1] Initially investigated for the treatment of

insomnia, its pharmacological profile has also demonstrated potential antidepressant,

anxiolytic, and memory-enhancing effects in preclinical studies.[1] This technical guide provides

a comprehensive overview of the chemical structure, properties, and mechanism of action of

Pruvanserin, intended for professionals in the fields of medicinal chemistry, pharmacology,

and drug development.

Chemical Structure and Properties
Pruvanserin is a synthetic compound belonging to the class of indolecarboxamides. Its

chemical identity is well-defined by its systematic IUPAC name and standard chemical

identifiers.

Chemical Structure:

Chemical structure of Pruvanserin

IUPAC Name: 7-({4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl}carbonyl)-1H-indole-3-carbonitrile[1]

SMILES String: N#Cc1c[nH]c2c1cc(C(=O)N1CCN(CCc3ccc(F)cc3)CC1)cc2[1]
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Physicochemical Properties
A summary of key quantitative data for Pruvanserin is presented in Table 1. This information is

crucial for its handling, formulation, and interpretation of experimental results.

Property Value Source

Molecular Formula C22H21FN4O [1]

Molecular Weight 376.44 g/mol

Exact Mass 376.1699

CAS Number 443144-26-1 (free base)

Elemental Analysis
C: 70.20%, H: 5.62%, F:

5.05%, N: 14.88%, O: 4.25%

XLogP3 3.05498

Boiling Point 605.7°C

Flash Point 320.1°C

Density 1.33 g/cm³

Synthesis and Characterization
Synthetic Approach
While a detailed, step-by-step published synthesis protocol for Pruvanserin is not readily

available in the public domain, its structure suggests a convergent synthetic strategy. A

plausible approach would involve the coupling of two key intermediates: a functionalized indole

moiety and a substituted piperazine.

A potential retrosynthetic analysis is outlined below. The synthesis would likely culminate in an

amide bond formation between the 7-carboxyindole-3-carbonitrile derivative and N-(2-(4-

fluorophenyl)ethyl)piperazine. The indole core itself could be constructed through established

methods such as the Fischer indole synthesis.
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PruvanserinAmide Bond Formation

7-carboxy-1H-indole-3-carbonitrile

1-(2-(4-fluorophenyl)ethyl)piperazine

Indole Synthesis (e.g., Fischer)

Piperazine Synthesis

Substituted Phenylhydrazine and Ketone/Aldehyde

Piperazine and 2-(4-fluorophenyl)ethyl halide

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Pruvanserin.

Experimental Protocol: Characterization by Nuclear
Magnetic Resonance (NMR) Spectroscopy
The structural elucidation and confirmation of Pruvanserin would be unequivocally achieved

through NMR spectroscopy. A general protocol for the characterization of a small molecule like

Pruvanserin is provided below.

Objective: To confirm the chemical structure of synthesized Pruvanserin.

Materials and Equipment:

Synthesized Pruvanserin sample

Deuterated solvent (e.g., DMSO-d6 or CDCl3)

NMR tubes

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the Pruvanserin sample in 0.5-0.7

mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully

dissolved.

1H NMR Spectroscopy:
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Acquire a proton (¹H) NMR spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

The resulting spectrum should be referenced to the residual solvent peak.

Integration of the peaks should correspond to the number of protons in the structure.

Chemical shifts and coupling patterns will provide information about the electronic

environment and connectivity of the protons.

13C NMR Spectroscopy:

Acquire a carbon-13 (¹³C) NMR spectrum. This may require a longer acquisition time due

to the lower natural abundance of ¹³C.

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be

used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy (Optional but Recommended):

For unambiguous assignment of all proton and carbon signals, two-dimensional NMR

experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be

performed.

COSY reveals proton-proton couplings.

HSQC correlates directly bonded proton and carbon atoms.

HMBC shows correlations between protons and carbons that are two or three bonds apart.

Data Analysis: Analyze the collected spectra to assign all proton and carbon signals to the

corresponding atoms in the Pruvanserin structure. The obtained data should be consistent

with the expected chemical shifts and coupling constants for the proposed structure.

Mechanism of Action and Signaling Pathways
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Pruvanserin functions as a selective antagonist at the serotonin 5-HT2A receptor. This

receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand

serotonin, initiates a cascade of intracellular signaling events. As an antagonist, Pruvanserin
binds to the 5-HT2A receptor but does not elicit a biological response, thereby blocking the

effects of serotonin.

Downstream Signaling Pathways of the 5-HT2A
Receptor
The 5-HT2A receptor primarily couples to the Gq/11 family of G proteins. Antagonism by

Pruvanserin would inhibit the following key signaling pathways:

Phospholipase C (PLC) Pathway: Activation of the 5-HT2A receptor leads to the activation of

PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second

messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of

intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

β-Arrestin Pathway: Like many GPCRs, the 5-HT2A receptor can also signal through β-

arrestin-dependent pathways. This can lead to the activation of downstream effectors such

as the mitogen-activated protein kinase (MAPK) cascade, including ERK (extracellular

signal-regulated kinase).

The inhibitory action of Pruvanserin on these pathways is the basis for its observed

pharmacological effects.
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Start: Prepare Reagents

Set up 96-well plate:
- Total Binding

- Non-specific Binding
- Pruvanserin concentrations

Add membranes, [³H]ketanserin, and test compounds.
Incubate to equilibrium.

Rapidly filter to separate bound and free radioligand.
Wash filters.

Add scintillation fluid and count radioactivity.

Calculate specific binding.
Determine IC₅₀ and Ki.

End: Affinity Determined
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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